Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a benzothiophene ring system Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of benzothiophene to introduce the nitro group at the 5-position. This is followed by the acylation of the benzothiophene ring to attach the carbonyl group. The final step involves the reaction of the acylated benzothiophene with piperazine and ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring system can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitro-1-benzothiophene-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the benzothiophene ring and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYNSOYBBNVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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